Methyl 2-chloro-2-(2-chlorophenyl)acetate
Overview
Description
“Methyl 2-chloro-2-(2-chlorophenyl)acetate” is a chemical compound with the CAS Number: 90055-47-3 . It has a molecular weight of 219.07 and its IUPAC name is methyl chloro (2-chlorophenyl)acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8Cl2O2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,1H3 . This indicates that the compound contains 9 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
Methyl 2-chloro-2-(2-chlorophenyl)acetate and its derivatives have been extensively researched in the field of organic chemistry, particularly in the synthesis of various compounds. One significant application is in the optimized synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, where the compound is synthesized by reacting(+)-alpha-amino(2-chlorophenyl)acetic acid with a methanol solution of thionyl chloride, achieving a high yield of 98% (Wang Guo-hua, 2008). This demonstrates the compound's utility in producing high-purity chemicals for various applications.
Application in Drug Synthesis
This compound is also used in the synthesis of pharmaceuticals. For instance, it plays a role in the improved synthesis of Clopidogrel Sulfate, a medication used to prevent blood clots (Hu Jia-peng, 2012). This highlights the compound's significance in the pharmaceutical industry, particularly in the production of life-saving drugs.
Analytical and Experimental Applications
The compound has been used in various analytical and experimental studies. One study involved the determination of enantiomeric purity of a clopidogrel intermediate using an amylose-based stationary phase, where this compound played a crucial role (C. Zacharis & Elli Vastardi, 2015). This application is vital in ensuring the quality and effectiveness of pharmaceutical products.
Contribution to Cancer Research
In cancer research, derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents. A study synthesized a series of compounds based on modifications of this molecule, showing promising results against colon cancer cells (S. E. Rayes et al., 2020). This indicates the potential of this compound derivatives in developing new cancer treatments.
Safety and Hazards
This compound is classified as dangerous, with hazard statements H302-H314 . This means it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
methyl 2-chloro-2-(2-chlorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGNHCGQRDZRSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451310 | |
Record name | Methyl 2-chloro-2-(2-chlorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90055-47-3 | |
Record name | Methyl 2-chloro-2-(2-chlorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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